2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound allows it to engage in various chemical reactions and biological interactions, making it a subject of interest in medicinal chemistry and drug development.
This compound can be sourced from various chemical suppliers, such as Matrix Scientific and Sigma-Aldrich, which provide it for research purposes. It is classified under the category of organic compounds, specifically as a carboxylic acid derivative of quinoline. The International Union of Pure and Applied Chemistry name for this compound is 2-(3-bromophenyl)-8-chloroquinoline-4-carboxylic acid, with the CAS number 725217-59-4.
The synthesis of 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid typically involves several key steps:
The molecular structure of 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid can be represented as follows:
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid can participate in various chemical reactions:
The efficiency of these reactions depends on factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid primarily relates to its interaction with biological targets:
In vitro assays have demonstrated significant binding affinity and cytotoxicity against various cancer cell lines, indicating its potential therapeutic applications.
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid has several scientific uses:
Through ongoing research and development, this compound may contribute significantly to advancements in medicinal chemistry and therapeutic interventions against cancer.
Quinoline-carboxylic acid derivatives exhibit distinct selectivity profiles for Aurora A kinase (AAK) due to steric and electronic complementarity with its ATP-binding site. Unlike Aurora B kinase (ABK), AAK possesses a narrower hydrophobic pocket and unique residue topology (e.g., Glu211 and Ala213), which favors compact bicyclic scaffolds like quinoline-4-carboxylic acid. The 8-chloro substituent in 2-(3-bromophenyl)-8-chloroquinoline-4-carboxylic acid (molecular weight: 362.61 g/mol, CAS 725217-59-4) [3] [6] enhances shape complementarity with AAK’s gatekeeper region, reducing affinity for ABK. This selectivity is critical, as ABK inhibition causes polyploidy and genomic instability, whereas AAK inhibition induces G1-phase arrest and apoptosis [1].
Comparative kinase profiling reveals that halogenated quinoline derivatives achieve >50-fold selectivity for AAK over ABK. As demonstrated in Table 1, lead compound 6e (a structurally analogous quinazoline) exhibits 51.78% inhibition of AAK at 10 µM, versus only 7–28% for other kinases [1].
Table 1: Selectivity Profile of Halogenated Quinazoline Derivative 6e
Kinase | Inhibition (%) |
---|---|
Aurora A | 51.78 ± 0.38 |
Aurora B | 92.90 (Activity%)* |
ABL-1 | 106.77 |
BRAFV599E | 100.92 |
*Activity% indicates residual kinase activity; lower values denote stronger inhibition [1].
The 3-bromophenyl and 8-chloroquinoline motifs enable critical halogen bonding interactions with AAK’s ATP-binding site. The bromine atom acts as a halogen bond donor, forming orthogonal interactions with backbone carbonyls (e.g., Leu139) in the hinge region. This interaction is distance-dependent (optimal Br···O=C distance: 3.0–3.5 Å) and enhances binding affinity by 3–5-fold compared to non-halogenated analogs [1] [5].
The 8-chloro substituent augments hydrophobic burial in a subpocket lined by Leu194, Val147, and Leu263 residues. Molecular docking studies indicate that chlorine’s polarizability mitigates desolvation penalties upon binding, contributing to a ΔG (binding energy) of −9.2 kcal/mol [5]. Synergistically, bromine and chlorine atoms reduce the entropic penalty of ligand immobilization by pre-organizing the scaffold for AAK insertion.
The carboxylic acid group at C-4 is indispensable for ATP-competitive inhibition. It forms bidentate hydrogen bonds with catalytic lysine (Lys162) and a conserved water network, displacing ATP’s phosphate groups. Esterification of this moiety abolishes activity, as evidenced by the 5-fold drop in inhibition when 6b (28.48% inhibition) is converted to its ethyl ester 5b (6.53% inhibition) [1].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8